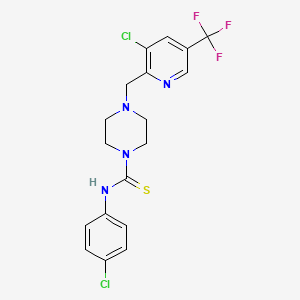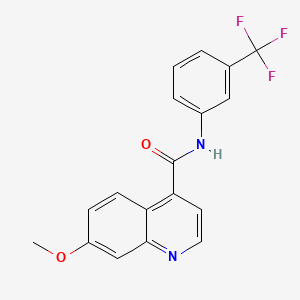
7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide
Vue d'ensemble
Description
“7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide” is a chemical compound with the molecular formula C18H13F3N2O2 . It has an average mass of 346.303 Da and a monoisotopic mass of 346.092926 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H13F3N2O2 and an average mass of 346.303 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Anticancer Properties
Quinoline derivatives, closely related to 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, have demonstrated significant potential in anticancer research. Specifically, certain quinoline derivatives have exhibited strong anticancer activity, with some compounds surpassing the effectiveness of standard drugs in preclinical models. This highlights the potential of quinoline derivatives as novel anticancer agents, especially when considering their ability to induce apoptosis and fragment DNA in cancerous cells, which is a promising sign for their therapeutic application (Bhatt, Agrawal, & Patel, 2015).
Antimicrobial Activity
A range of quinoline derivatives, akin to 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, have been synthesized and assessed for their antimicrobial efficacy. Remarkably, certain derivatives have shown significant activity against a variety of microbial strains. Some compounds, in particular, have demonstrated potent activity against Mycobacterium smegmatis, suggesting potential utility as antituberculosis agents. This underscores the broad spectrum of antimicrobial applications that quinoline derivatives could serve (Garudachari et al., 2014; Umamatheswari & Sankar, 2017).
Hydrogen Bonding and Molecular Interaction Studies
Quinoline derivatives have been employed as fluorescent hosts for monitoring hydrogen bonding interactions. The specific structural configuration of these compounds allows for the observation of intramolecular charge-transfer emission, offering valuable insights into molecular interactions and dynamics. Such studies are pivotal for understanding complex biochemical processes and can be instrumental in drug design and molecular biology (Araki et al., 1998).
Receptor Binding and Imaging Studies
Some quinoline-2-carboxamide derivatives, closely related to 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, have been studied for their ability to bind to peripheral benzodiazepine receptors. These compounds have been radiolabeled for potential use in positron emission tomography (PET) imaging, highlighting their utility in noninvasive assessment and imaging of receptors within the body (Matarrese et al., 2001).
Synthesis and Chemical Analysis
Quinoline derivatives have been the subject of extensive synthetic studies, aiming to explore their chemical properties and potential applications. The synthesis of these compounds often involves complex reactions and the formation of novel structures, contributing to our understanding of chemical synthesis and the potential for creating new molecules with unique properties (Dyachenko et al., 2019).
Propriétés
IUPAC Name |
7-methoxy-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-13-5-6-14-15(7-8-22-16(14)10-13)17(24)23-12-4-2-3-11(9-12)18(19,20)21/h2-10H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWWTZGCYCKAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)
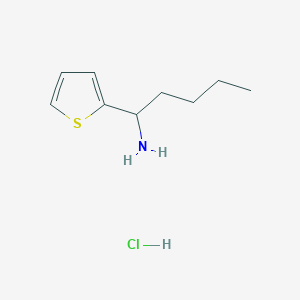
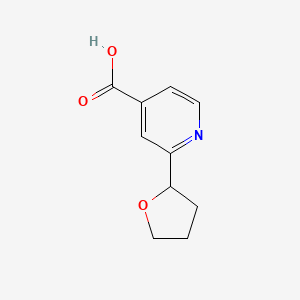
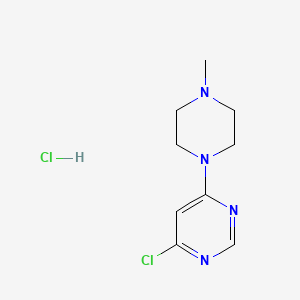
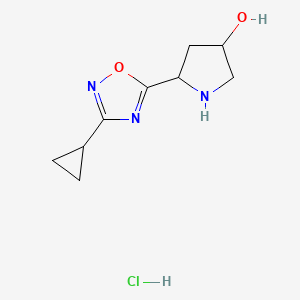
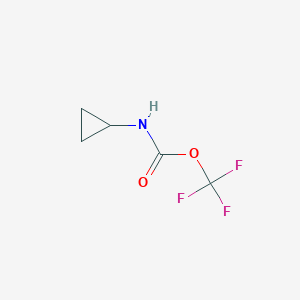
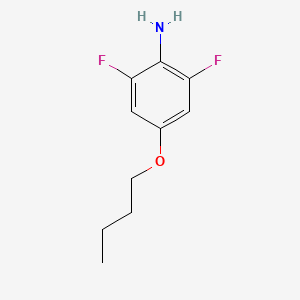
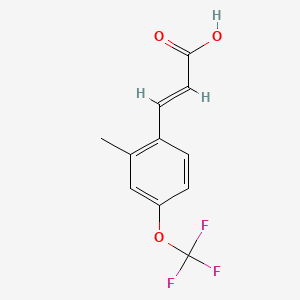
![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)
